Cas no 2034403-89-7 (N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4'-fluoro-[1,1'-biphenyl]-4-carboxamide)

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4'-fluoro-[1,1'-biphenyl]-4-carboxamide is a synthetic small molecule characterized by a unique oxazolidinone core linked to a fluorinated biphenyl carboxamide moiety. Its structural design combines a 2,4-dioxo-oxazolidin-3-yl group with a phenyl-ethyl side chain, enhancing binding affinity and selectivity for specific biological targets. The 4'-fluoro substitution on the biphenyl ring improves metabolic stability and pharmacokinetic properties. This compound exhibits potential as a modulator in enzyme inhibition or receptor interaction studies, particularly in therapeutic areas requiring precise molecular targeting. Its well-defined chemical architecture allows for systematic derivatization, making it a valuable scaffold for medicinal chemistry research and drug development. The presence of both hydrogen bond donors/acceptors and hydrophobic regions contributes to its balanced solubility profile.
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4'-fluoro-[1,1'-biphenyl]-4-carboxamide structure
2034403-89-7 structure
Product Name:N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4'-fluoro-[1,1'-biphenyl]-4-carboxamide
CAS No:2034403-89-7
MF:C24H19FN2O4
MW:418.4171
CID:5350363
Update Time:2025-07-02

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4'-fluoro-[1,1'-biphenyl]-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(4-fluorophenyl)benzamide
    • N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4'-fluoro-[1,1'-biphenyl]-4-carboxamide
    • N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4'-fluoro-[1,1'-biphenyl]-4-carboxamide
    • Inchi: 1S/C24H19FN2O4/c25-20-12-10-17(11-13-20)16-6-8-19(9-7-16)23(29)26-21(18-4-2-1-3-5-18)14-27-22(28)15-31-24(27)30/h1-13,21H,14-15H2,(H,26,29)
    • InChI Key: QJTBXZNERGHOPB-UHFFFAOYSA-N
    • SMILES: FC1C([H])=C([H])C(=C([H])C=1[H])C1C([H])=C([H])C(=C([H])C=1[H])C(N([H])C([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])N1C(=O)OC([H])([H])C1=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 650
  • XLogP3: 3.9
  • Topological Polar Surface Area: 75.7

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4'-fluoro-[1,1'-biphenyl]-4-carboxamide Pricemore >>

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Additional information on N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4'-fluoro-[1,1'-biphenyl]-4-carboxamide

Research Brief on N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4'-fluoro-[1,1'-biphenyl]-4-carboxamide (CAS: 2034403-89-7)

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4'-fluoro-[1,1'-biphenyl]-4-carboxamide (CAS: 2034403-89-7) is a novel small molecule compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound features a unique oxazolidinone scaffold coupled with a biphenyl carboxamide moiety, which suggests potential applications in targeted drug discovery, particularly in areas such as enzyme inhibition and protein-protein interaction modulation. Recent studies have explored its synthesis, structural characterization, and preliminary biological evaluations, positioning it as a promising candidate for further therapeutic development.

The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4'-fluoro-[1,1'-biphenyl]-4-carboxamide involves a multi-step process, starting with the condensation of phenylalanine derivatives with oxazolidinone precursors, followed by coupling with 4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have confirmed the compound's structural integrity, with purity levels exceeding 98% as determined by high-performance liquid chromatography (HPLC). These synthetic and analytical advancements are critical for ensuring reproducibility and scalability in preclinical studies.

Preliminary biological evaluations have revealed that this compound exhibits moderate inhibitory activity against several kinases and proteases, with IC50 values in the low micromolar range. Molecular docking studies suggest that the oxazolidinone moiety interacts with key residues in the ATP-binding pocket of target enzymes, while the biphenyl carboxamide group enhances binding affinity through hydrophobic interactions. These findings highlight the compound's potential as a lead structure for the development of kinase or protease inhibitors, particularly in oncology and inflammatory diseases.

In addition to its enzymatic inhibition properties, N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4'-fluoro-[1,1'-biphenyl]-4-carboxamide has shown promising cellular activity in vitro. Cell-based assays using cancer cell lines have demonstrated dose-dependent inhibition of proliferation, with minimal cytotoxicity observed in normal cell lines. These results suggest a potential therapeutic window that could be exploited in drug development. Further mechanistic studies are underway to elucidate the compound's precise mode of action and to identify potential off-target effects.

Despite these encouraging findings, several challenges remain to be addressed. The compound's pharmacokinetic properties, including solubility, metabolic stability, and bioavailability, require optimization to improve its drug-like characteristics. Additionally, in vivo efficacy and toxicity studies are needed to validate its therapeutic potential. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of this compound into clinical candidates, with a focus on addressing unmet medical needs in targeted therapy.

In conclusion, N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4'-fluoro-[1,1'-biphenyl]-4-carboxamide represents a promising chemical scaffold with diverse biological activities. Its unique structural features and preliminary biological data warrant further investigation to unlock its full therapeutic potential. Future research should prioritize structure-activity relationship (SAR) studies, pharmacokinetic optimization, and preclinical validation to advance this compound toward clinical development.

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